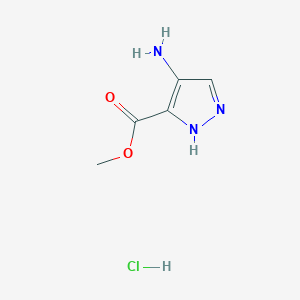

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBBCKOGCFLVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589605 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27116-93-4 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by functional group manipulations to introduce the amino and carboxylate moieties, and culminating in the formation of the hydrochloride salt. This guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathway and workflow.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific substitution pattern of an amino group at the C4 position and a carboxylate at the C5 position of the pyrazole ring, as seen in Methyl 4-amino-1H-pyrazole-5-carboxylate, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical applications.

This guide outlines a plausible and well-documented synthetic strategy involving the nitration of a pyrazole-5-carboxylate precursor, followed by the reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into four key stages:

-

Synthesis of Methyl 1H-pyrazole-5-carboxylate: Formation of the initial pyrazole ring with the required ester functionality.

-

Nitration of Methyl 1H-pyrazole-5-carboxylate: Introduction of a nitro group at the C4 position of the pyrazole ring.

-

Reduction of Methyl 4-nitro-1H-pyrazole-5-carboxylate: Conversion of the nitro group to an amino group.

-

Formation of this compound: Conversion of the free base to its hydrochloride salt.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate

A common method for the synthesis of pyrazole-5-carboxylates involves the condensation of a hydrazine with a β-ketoester or a related dicarbonyl compound. One potential route starts from dimethyl acetylenedicarboxylate and hydrazine.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as a 1:1 mixture of toluene and dichloromethane.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a related precursor. For the unsubstituted 1H-pyrazole, hydrazine hydrate would be used in place of phenylhydrazine.

Stage 2: Nitration of Methyl 1H-pyrazole-5-carboxylate

The introduction of a nitro group at the 4-position of the pyrazole ring is a key step. This is typically achieved using a nitrating agent under acidic conditions.

Protocol:

-

To a stirred solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate solution) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Methyl 4-nitro-1H-pyrazole-5-carboxylate.

Stage 3: Reduction of Methyl 4-nitro-1H-pyrazole-5-carboxylate

The reduction of the nitro group to an amino group can be accomplished through various methods, with catalytic hydrogenation being a common and clean approach.

Protocol:

-

In a hydrogenation vessel, dissolve Methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-1H-pyrazole-5-carboxylate.

Stage 4: Formation of this compound

The final step involves the conversion of the free amino group to its hydrochloride salt to improve stability and solubility.

Protocol:

-

Dissolve the crude Methyl 4-amino-1H-pyrazole-5-carboxylate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product. Please note that these values are representative and may vary depending on the specific reaction conditions and purity of the reagents.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| Methyl 1H-pyrazole-5-carboxylate | C₅H₆N₂O₂ | 126.11 | - | ¹H NMR, ¹³C NMR, IR, MS |

| Methyl 4-nitro-1H-pyrazole-5-carboxylate | C₅H₅N₃O₄ | 171.11 | - | ¹H NMR, ¹³C NMR, IR, MS |

| Methyl 4-amino-1H-pyrazole-5-carboxylate | C₅H₇N₃O₂ | 155.15 | - | ¹H NMR, ¹³C NMR, IR, MS |

| This compound | C₅H₈ClN₃O₂ | 193.60 | - | ¹H NMR, ¹³C NMR, IR, MS |

Table 2: Representative Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Stage 1: Pyrazole Synthesis | Hydrazine, Dimethyl acetylenedicarboxylate | Toluene/DCM | Reflux | 2 | - |

| Stage 2: Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 to RT | 2-4 | - |

| Stage 3: Reduction | H₂, Pd/C | Ethanol | RT | 4-8 | - |

| Stage 4: Salt Formation | HCl | Diethyl ether | RT | 0.5 | - |

Note: Dashes indicate that specific literature values for these exact transformations were not available in the provided search results. These would need to be determined experimentally.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described multi-step synthesis is based on established chemical transformations and offers a reliable route to this important heterocyclic building block. Researchers and drug development professionals can utilize this guide to produce the target compound for further investigation and application in the development of novel therapeutic agents. It is recommended that each step be optimized for yield and purity in a laboratory setting. Standard analytical techniques should be employed to characterize all intermediates and the final product to ensure the desired quality and structural integrity.

"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS number"

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride and its Analogs

This technical guide provides a comprehensive overview of this compound (CAS No. 27116-93-4), a heterocyclic compound belonging to the aminopyrazole class. Given the limited publicly available data for this specific salt, this document also draws upon information from closely related 4-amino-1H-pyrazole-5-carboxylate derivatives to provide a broader context for researchers, scientists, and drug development professionals. The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3]

Chemical Identification and Properties

This compound is a pyrazole derivative characterized by an amino group at position 4 and a methyl carboxylate group at position 5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 27116-93-4[4][5] |

| Molecular Formula | C₅H₈ClN₃O₂ |

| Molecular Weight | 177.59 g/mol |

| IUPAC Name | methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |

Due to the scarcity of specific experimental data for this compound, the following table summarizes typical physicochemical properties reported for analogous aminopyrazole carboxylate derivatives. These values should be considered as estimates.

Table 2: Typical Physicochemical Properties of Related Aminopyrazole Carboxylate Derivatives

| Property | Typical Value Range | Notes |

| Physical State | Solid, crystalline powder | Based on analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. |

| Melting Point | 96-100 °C | For Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The hydrochloride salt may have a different melting point. |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | General characteristic for this class of compounds. |

| Purity (Typical) | >97% (HPLC) | Standard purity for commercially available research chemicals. |

Synthesis and Characterization

Generalized Experimental Protocol for Synthesis

The synthesis of 4-aminopyrazole-5-carboxylates often involves the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. One common method is the reaction of a hydrazine with a derivative of ethyl cyanoacetate. An improved multi-step synthesis for a related compound, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, involves methylation, hydrolysis, nitration, and subsequent reduction.[6] A general workflow is outlined below.

Caption: Generalized workflow for the synthesis and characterization of 4-aminopyrazole-5-carboxylates.

Key Steps:

-

Cyclization: A substituted hydrazine is reacted with a β-ketonitrile or a similar precursor in a suitable solvent, often an alcohol like ethanol. The reaction may be heated under reflux.[1][7]

-

Work-up: Upon completion, the reaction mixture is typically cooled, and the crude product is isolated by filtration.

-

Purification: The crude solid is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]

-

Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base would be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in ethanol or ether), followed by precipitation and isolation of the salt.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Biological Activity and Applications in Drug Discovery

Aminopyrazole derivatives are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2][3] They have been investigated as inhibitors of various enzymes and receptors.

Key Biological Activities:

-

Kinase Inhibition: Many aminopyrazole derivatives are potent inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.[9]

-

Anti-inflammatory Activity: Some pyrazole derivatives, like Celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase-2 (COX-2).[1] Other aminopyrazole analogs have also shown significant anti-inflammatory properties.[10]

-

Anticancer Properties: Beyond kinase inhibition, these compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[11]

-

Antimicrobial and Antiviral Activity: The aminopyrazole core is present in molecules with antibacterial, antifungal, and antiviral properties, including activity against HIV reverse transcriptase.[2]

-

Enzyme Inhibition: Derivatives have been designed to inhibit other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and carbonic anhydrases.[12][13]

Representative Signaling Pathway: Kinase Inhibition

A common mechanism of action for many anticancer aminopyrazole derivatives is the inhibition of protein kinase signaling pathways that are often hyperactivated in cancer cells. The diagram below illustrates a generic kinase signaling cascade that can be targeted.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazole derivative.

Drug Discovery Workflow

The development of new drugs based on the aminopyrazole scaffold typically follows a structured workflow from initial concept to a potential clinical candidate.

Caption: A typical workflow for the discovery and development of drugs based on the aminopyrazole scaffold.

Safety and Handling

Specific safety data for this compound is not available. However, based on GHS classifications for structurally related aminopyrazole derivatives, the following hazards may be anticipated:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a member of the pharmacologically significant aminopyrazole class of compounds. While specific data on this particular salt is limited, the broader family of 4-aminopyrazole-5-carboxylate derivatives demonstrates a wide range of biological activities, particularly as kinase inhibitors for anticancer applications. The versatile synthesis routes and the amenability of the scaffold to chemical modification make it a highly attractive starting point for the design and development of novel therapeutic agents. Further research into this specific compound and its analogs is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 27116-93-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. rsc.org [rsc.org]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. Due to the limited availability of specific experimental data for this particular salt, this document also includes information on closely related pyrazole derivatives and outlines standard experimental protocols for the determination of key physicochemical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the characterization of this and similar heterocyclic compounds.

Chemical Identity and Structure

This compound is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif prevalent in many pharmaceutically active compounds.[1][2][3] The presence of amino and methyl carboxylate functional groups, combined with its formulation as a hydrochloride salt, significantly influences its chemical and physical properties, such as solubility and stability.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 27116-93-4[4] |

| Molecular Formula | C₅H₈ClN₃O₂ |

| Molecular Weight | 177.59 g/mol |

| Canonical SMILES | COC(=O)C1=C(N)C=NN1.Cl |

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs and general principles of organic chemistry allow for the estimation of its properties. Hydrochloride salts of organic bases are typically crystalline solids with higher melting points and greater aqueous solubility compared to their corresponding free bases.[5][6][7]

Table 2: Physical and Chemical Properties (Experimental and Predicted)

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on related pyrazole compounds. |

| Melting Point | Not available | Typically higher than the free base. Impurities can lower and broaden the melting range.[8] |

| Solubility | Expected to be soluble in water.[6][7] | Hydrochloride salts are generally more water-soluble than the free base.[5] Solubility is pH-dependent.[5] |

| pKa | Not available | The pyrazole ring is weakly basic.[2] |

| Stability | Stable under normal conditions (Predicted) | Store in a dry, cool, and well-ventilated place.[9] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[8]

Methodology: Capillary Melting Point Determination [8][10][11]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10][11]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

A preliminary rapid heating can be performed to determine an approximate melting range.[11]

-

For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability.[6]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffers of different pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

For hydrochloride salts, solubility is expected to be pH-dependent, generally decreasing at lower pH due to the common ion effect.[5]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[12]

Experimental Protocol: ¹H and ¹³C NMR [12]

-

Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[12]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure. For pyrazoles, the protons on the ring have characteristic chemical shifts.[12][13][14]

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16][17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [18]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[18]

-

Analysis: The solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the free base. Fragmentation patterns can provide further structural information.

Reactivity and Stability

Pyrazoles are generally stable aromatic compounds.[2] They can undergo various chemical reactions, including electrophilic substitution at the C4 position. The amino group can also participate in reactions such as acylation. As a hydrochloride salt, the compound is expected to be stable under normal storage conditions, although it may be hygroscopic. It is advisable to store it in a tightly sealed container in a dry environment.[9]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

This guide provides a foundational understanding of this compound based on available data and established scientific principles. Further experimental investigation is necessary to fully elucidate its specific properties.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. rroij.com [rroij.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. thinksrs.com [thinksrs.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.google.cn [books.google.cn]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the aminopyrazole class. Aminopyrazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. These activities stem from the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with an amino group at the 4-position and a methyl carboxylate group at the 5-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃O₂ | Calculated |

| Molecular Weight | 177.59 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Predicted to be a white to off-white solid | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Note: Experimental data for the physical properties of this specific compound is limited. The information provided is based on the known properties of similar compounds.

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from commercially available starting materials, proceeding through a key cyclization step to form the pyrazole ring, followed by esterification to the methyl ester and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on known pyrazole syntheses:

-

Step 1: Synthesis of 4-Amino-1H-pyrazole-5-carboxylic acid.

-

A suitable β-ketonitrile precursor is dissolved in an appropriate solvent, such as ethanol.

-

Hydrazine hydrate is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the pyrazole carboxylic acid intermediate precipitates and is collected by filtration, washed, and dried.

-

-

Step 2: Esterification to Methyl 4-amino-1H-pyrazole-5-carboxylate.

-

The 4-amino-1H-pyrazole-5-carboxylic acid is suspended in methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux until the esterification is complete.

-

The solvent is removed under reduced pressure, and the crude methyl ester is purified, for example, by column chromatography.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

The purified methyl 4-amino-1H-pyrazole-5-carboxylate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid product is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

-

Spectroscopic and Crystallographic Data

Specific spectroscopic and crystallographic data for this compound are not available in the public domain. The data presented below is predicted based on the analysis of closely related structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | - NH₂ protons: A broad singlet. - NH proton (pyrazole ring): A broad singlet. - CH proton (pyrazole ring): A singlet. - OCH₃ protons: A singlet around 3.7-3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon: In the range of 160-170 ppm. - Pyrazole ring carbons: Resonances in the aromatic region. - OCH₃ carbon: A signal around 50-55 ppm. |

| IR (cm⁻¹) | - N-H stretching (amine and pyrazole): Broad bands in the region 3100-3500 cm⁻¹. - C=O stretching (ester): A strong absorption around 1700-1730 cm⁻¹. - C=N and C=C stretching (pyrazole ring): Peaks in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | - (M+H)⁺ of the free base (C₅H₇N₃O₂): Expected at m/z 142.06. |

Disclaimer: The spectroscopic data provided are estimations and should be confirmed by experimental analysis.

Crystallographic Data: To date, the crystal structure of this compound has not been reported. X-ray crystallographic studies of related aminopyrazole derivatives have revealed largely planar pyrazole rings, with the substituents' conformations influenced by intermolecular hydrogen bonding and crystal packing forces.[2][3]

Potential Applications in Drug Discovery

Aminopyrazole derivatives are prevalent in modern drug discovery due to their ability to mimic or replace other functionalities and their synthetic tractability. They are often found as core components of kinase inhibitors, which are a major class of anti-cancer drugs.

Role as a Kinase Inhibitor Scaffold (Hypothetical)

The 4-amino-1H-pyrazole moiety can serve as a hinge-binding motif in ATP-competitive kinase inhibitors. The amino group and the pyrazole nitrogens can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's active site. The carboxylate at the 5-position provides a handle for further chemical modification to explore the solvent-exposed regions of the active site, potentially enhancing potency and selectivity.

Caption: Hypothetical role of a pyrazole derivative in inhibiting a kinase signaling pathway.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While specific experimental data for this compound is scarce, its structural similarity to well-established pharmacophores suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activities. The information compiled in this guide, based on available data for analogous compounds, provides a solid foundation for initiating such investigations.

References

"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation, tailored for professionals in the field of chemical and pharmaceutical research.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 177.58892 g/mol | [1] |

| Molecular Formula | C₅H₈ClN₃O₂ | [1] |

| CAS Number | 27116-93-4 | [1] |

| Monoisotopic Mass | 177.0305042 Da | [1] |

| Topological Polar Surface Area | 81 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry, often serving as key intermediates in the development of bioactive molecules.[2] The following protocol is a representative method for the synthesis of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which illustrates the core chemical transformations involved.

Representative Protocol: Synthesis of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[3]

This procedure details a multi-step synthesis starting from ethyl cyanoacetate.

Materials:

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Ethyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

Procedure:

-

Preparation of the Ketene Dithioacetal Intermediate:

-

A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath to 273 K.

-

Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution via a dropping funnel.

-

After stirring for 30 minutes at 273 K, carbon disulfide (15.2 g, 0.2 mol) is added while maintaining vigorous stirring.

-

The mixture is stirred for an additional hour, after which dimethyl sulfate (50.4 g, 0.4 mol) is added through the dropping funnel. The reaction is then left to proceed overnight.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Cyclization to Form the Pyrazole Ring:

-

The crude intermediate from the previous step is dissolved in ethanol (50 ml).

-

Hydrazine hydrate (12.5 g, 0.2 mol) is added to the solution via a dropping funnel.

-

The resulting solution is evaporated in vacuo to yield the crude product.

-

Purification is achieved through column chromatography to afford the final product, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 5-aminopyrazole esters, a common structural motif in medicinal chemistry. This process typically involves the reaction of a β-ketonitrile or a related active methylene compound with a hydrazine derivative.

Caption: A diagram illustrating the generalized synthetic workflow for 5-aminopyrazole carboxylates.

References

Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including the free base and related pyrazole derivatives. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted prior to handling this chemical.

Executive Summary

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of bioactive molecules. Based on the hazard profiles of analogous structures, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. The hydrochloride salt form may also present a risk of skin sensitization. This document provides a detailed overview of the potential hazards, recommended safety precautions, and relevant experimental protocols for the safe handling and assessment of this compound.

Hazard Identification and Classification

The hazard classification for this compound is extrapolated from GHS data for "methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" and "4-Amino-1H-pyrazole-5-carboxamide hydrochloride"[1][2].

GHS Hazard Classification (Predicted)

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

GHS Label Elements (Predicted)

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[1] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P272, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |

Toxicological Information

No quantitative toxicological data (e.g., LD50, LC50) is available for this compound. The information below is based on the predicted hazard classification. The hydrochloride salt form may increase the bioavailability of the compound compared to its free base, potentially leading to more pronounced toxicological effects.

Acute Toxicity

-

Oral: Harmful if swallowed[2]. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.

-

Dermal: The toxicity upon dermal absorption is unknown.

-

Inhalation: May cause respiratory tract irritation[2].

Skin and Eye Irritation

-

Skin: Causes skin irritation, characterized by redness, itching, and pain[2].

-

Eyes: Causes serious eye irritation or damage[2]. Contact may result in pain, redness, and blurred vision.

Sensitization

-

The presence of an amino group and the hydrochloride salt suggests a potential for skin sensitization, which can lead to an allergic contact dermatitis upon repeated exposure[1].

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of this compound.

Experimental Protocols

The following are general experimental protocols based on OECD guidelines for assessing the potential hazards of a chemical like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method involves a stepwise procedure with the use of a limited number of animals. A starting dose is administered to a group of animals, and the outcome determines the subsequent dose for the next group. Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This test is typically performed on a single animal initially. The test substance is applied to the eye, and the degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, the aminopyrazole scaffold is a well-known pharmacophore in medicinal chemistry.

Potential Biological Activities

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[3]. Aberrant FGFR signaling is implicated in various cancers. This suggests that this compound could serve as a key intermediate in the synthesis of kinase inhibitors.

Potential Signaling Pathway Involvement

Caption: Potential inhibition of the FGFR signaling pathway by derivatives of the title compound.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Logical Workflow for Handling and Safety Assessment

Caption: A logical workflow for the safe handling and risk assessment of the title compound.

References

- 1. 4-Amino-1H-pyrazole-5-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic organic compound belonging to the aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Aminopyrazoles are recognized as "privileged structures" because of their ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery, particularly as a kinase inhibitor.

Chemical Properties and Synthesis

While specific quantitative data for this compound is not extensively detailed in publicly available literature, data for closely related analogs provides valuable insights into its chemical characteristics.

Table 1: Physicochemical Properties of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

| Property | Value | Reference |

| Molecular Formula | C6H9N3O2 | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 155.069476538 Da | [3] |

| Monoisotopic Mass | 155.069476538 Da | [3] |

| Topological Polar Surface Area | 70.1 Ų | [3] |

| Heavy Atom Count | 11 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 162 | [3] |

| Isotope Atom Count | 0 | [3] |

| Defined Atom Stereocenter Count | 0 | [3] |

| Undefined Atom Stereocenter Count | 0 | [3] |

| Defined Bond Stereocenter Count | 0 | [3] |

| Undefined Bond Stereocenter Count | 0 | [3] |

| Covalently-Bonded Unit Count | 1 | [3] |

Synthesis

The synthesis of this compound can be inferred from established methods for related aminopyrazole esters. A common and effective strategy is the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component.

A plausible synthetic route, based on the synthesis of the ethyl ester analog, involves the reaction of methylhydrazine with an ethoxymethylene derivative of a cyanoacetate. The resulting aminopyrazole can then be treated with hydrochloric acid to form the hydrochloride salt.

Experimental Protocol: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (a closely related analog)

This protocol is adapted from a patented synthesis process and provides a general framework.[4]

-

Step 1: Reaction Setup. In a reactor, (ethoxymethyl) ethyl cyanoacetate is dissolved in toluene. Methylhydrazine is added to a separate tank.

-

Step 2: Controlled Addition. The reactor is cooled to 20-25 °C using a chilled brine bath. Methylhydrazine is then added dropwise to the reactor, maintaining the temperature between 22-30 °C. After the addition is complete, the reaction mixture is stirred for 1-3 hours.

-

Step 3: Reflux and Isolation. The reaction mixture is slowly heated to reflux temperature and maintained for 2 hours. After reflux, the mixture is cooled to 9-10 °C, leading to the precipitation of the product. The solid is collected by filtration and dried to yield the pyrazole amine.

To obtain the target methyl ester, ethyl cyanoacetate would be replaced with methyl cyanoacetate. For the hydrochloride salt, a subsequent step involving the treatment of the isolated aminopyrazole with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) would be necessary.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Table 2: Spectroscopic Data of Related Aminopyrazole Derivatives

| Compound | Spectroscopic Data | Reference |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | IR (KBr, cm⁻¹): Not available. ¹H NMR (CDCl₃): Not available. ¹³C NMR (CDCl₃): Not available. Mass Spectrum (EI): m/z 169 (M⁺), 124, 123. | [5][6] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | IR (KBr, ν cm⁻¹): 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532. ¹H NMR (250 MHz, CDCl₃) δ: 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H). ¹³C NMR (63 MHz, CDCl₃) δ: 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28. | [7] |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509. ¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H). ¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79. | [7] |

Medicinal Chemistry Applications: Kinase Inhibition

The pyrazole scaffold is a key component in numerous kinase inhibitors.[1][2] Its ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[1] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[8][9] The pyrazole scaffold has been successfully utilized to develop FGFR inhibitors.[2] For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against FGFR1, FGFR2, and FGFR3.[8]

Table 3: Biological Activity of Representative Pyrazole-based FGFR Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |

| Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1 | 46 | NCI-H520 (lung cancer) | 19 | [8] |

| FGFR2 | 41 | SNU-16 (gastric cancer) | 59 | [8] | |

| FGFR3 | 99 | KATO III (gastric cancer) | 73 | [8] | |

| FGFR2 V564F mutant | 62 | - | - | [8] | |

| Erdafitinib (FDA-approved pan-FGFR inhibitor with a pyrazole core) | Pan-FGFR | - | - | - | [2] |

Diagram 2: Simplified FGFR Signaling Pathway

Caption: Inhibition of the FGFR signaling cascade by a pyrazole inhibitor.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in the innate immune response, and its inhibition is a promising strategy for treating inflammatory diseases.[10][11] The pyrazole scaffold has been identified as a promising starting point for the development of potent and selective IRAK4 inhibitors.[11][12] Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can significantly impact potency and pharmacokinetic properties.[11]

Diagram 3: Simplified IRAK4 Signaling Pathway

Caption: Inhibition of the IRAK4 signaling pathway by a pyrazole inhibitor.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. While specific data for this compound is limited, the broader class of aminopyrazoles has demonstrated significant potential, particularly as kinase inhibitors targeting key players in cancer and inflammatory diseases such as FGFR and IRAK4. Further research into the synthesis, characterization, and biological evaluation of this specific molecule is warranted to fully explore its therapeutic potential. The synthetic strategies and biological insights presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 5. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Pyrazole-Based HIV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus (HIV) continues to be a formidable global health challenge, necessitating the continuous development of novel antiretroviral agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-HIV efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of pyrazole-based HIV inhibitors. Detailed experimental protocols for the synthesis of these compounds and the evaluation of their antiviral activity are presented, alongside a curated summary of their quantitative biological data. Furthermore, this guide visualizes key pathways and experimental workflows to facilitate a deeper understanding of this important class of antiretroviral compounds.

Introduction

The treatment of HIV infection has been revolutionized by the advent of highly active antiretroviral therapy (HAART), which typically involves a combination of drugs targeting different stages of the viral life cycle. A key enzyme in HIV replication is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that inhibits its function.[1]

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention as a scaffold for the development of novel NNRTIs.[2] Pyrazole derivatives offer synthetic tractability, favorable physicochemical properties, and the ability to form key interactions within the NNRTI binding pocket.[2] The versatility of the pyrazole core has led to the discovery of compounds with potent anti-HIV activity, including activity against drug-resistant viral strains.[3] Notably, the first FDA-approved HIV-1 capsid inhibitor, lenacapavir, features a pyrazole moiety, highlighting the clinical significance of this heterocyclic system in anti-HIV drug discovery.[4]

This guide will delve into the technical aspects of the discovery and development of pyrazole-based HIV inhibitors, providing researchers and drug development professionals with a detailed resource to support their work in this field.

Synthesis of Pyrazole-Based HIV Inhibitors

The synthesis of pyrazole-based compounds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] A common strategy for creating substituted pyrazoles is the reaction of α,β-unsaturated ketones with hydrazine hydrate.[4]

General Synthesis of 3,4-Substituted Pyrazole Derivatives from 3-Benzoylbenzofurans

A representative synthetic route involves the initial formation of 3-benzoylbenzofurans, which are then cyclized to the corresponding pyrazole derivatives.[4]

Step 1: Synthesis of 3-Benzoylbenzofurans

The synthesis of 3-benzoylbenzofurans can be achieved through a multi-step process starting from appropriately substituted phenols and benzoyl chlorides. A key intermediate is an α,β-unsaturated ketone, which is then cyclized.[4]

Step 2: Synthesis of Pyrazole Derivatives

The pyrazole ring is formed by the reaction of the 3-benzoylbenzofuran intermediate with hydrazine hydrate in a suitable solvent like methanol at room temperature.[4] This reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Synthesis of Pyrazole Derivative 5f from 3-Benzoylbenzofuran 3f [4]

-

Materials and Reagents: 3-Benzoylbenzofuran precursor (3f), hydrazine hydrate, methanol, standard laboratory glassware, magnetic stirrer, and heating plate (if necessary). All reagents and solvents should be of analytical grade.

-

Procedure:

-

Dissolve the 3-benzoylbenzofuran (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add hydrazine hydrate (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 5 hours.

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Many pyrazole-based HIV inhibitors function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA to DNA.[1]

Some pyrazole derivatives have also been shown to inhibit other stages of the HIV life cycle, such as viral entry.[4][6] The FDA-approved drug lenacapavir, which contains a pyrazole moiety, is a capsid inhibitor, demonstrating the diverse mechanisms through which this scaffold can exert its anti-HIV effects.[4]

HIV Life Cycle and Targets of Antiretroviral Drugs

Caption: The HIV life cycle and the points of intervention for different classes of antiretroviral drugs.

Mechanism of NNRTI Action

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a pyrazole-based NNRTI.

Experimental Protocols for Biological Evaluation

The evaluation of pyrazole-based compounds for anti-HIV activity involves a series of in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

-

Principle: The assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by RT using a poly(A) x oligo(dT)15 template/primer. The newly synthesized DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[7]

-

Materials: Recombinant HIV-1 RT, streptavidin-coated 96-well plates, reaction buffer, dNTP mix (including DIG-dUTP and biotin-dUTP), anti-DIG-peroxidase antibody, peroxidase substrate (e.g., TMB), stop solution, and a microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and a known NNRTI control (e.g., Nevirapine) in the appropriate buffer.

-

Add the reaction mixture containing the template/primer and dNTPs to the streptavidin-coated wells.

-

Add the diluted compounds or controls to the respective wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-DIG-peroxidase conjugate and incubate at room temperature for 1 hour.

-

Wash the plate to remove unbound conjugate.

-

Add the peroxidase substrate and incubate in the dark until a color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

TZM-bl Cell-Based HIV-1 Entry/Replication Assay

This assay is used to determine the ability of a compound to inhibit HIV-1 infection of target cells.

-

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The level of luciferase activity is proportional to the level of viral infection.[8][9]

-

Materials: TZM-bl cells, cell culture medium, HIV-1 virus stock (e.g., pseudovirus), DEAE-dextran, luciferase assay reagent, and a luminometer.

-

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds and a known inhibitor control.

-

Pre-incubate the virus stock with the diluted compounds for a specified time.

-

Add the virus-compound mixture to the TZM-bl cells. DEAE-dextran is often added to enhance infectivity.

-

Incubate the plate for 48 hours at 37°C.

-

Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the EC50 value.

-

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on the viability of the host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

-

Materials: TZM-bl cells (or other appropriate cell line), cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50).

-

Experimental Workflow for Anti-HIV Activity Evaluation

Caption: A typical workflow for the biological evaluation of newly synthesized pyrazole-based HIV inhibitors.

Quantitative Data and Structure-Activity Relationship (SAR)

The anti-HIV activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.[5][11]

Table 1: Anti-HIV Activity of Selected Pyrazole Derivatives [4]

| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 5f | HIV-1 (Q23 pseudovirus) | TZM-bl | - | 0.39 ± 0.13 | 36.07 ± 7.95 | 92.5 |

| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 1.00 ± 0.15 | 36.07 ± 7.95 | 36.1 | |

| HIV-1 Protease | Enzyme Assay | 31.59 ± 3.83 | - | - | - | |

| 5g | HIV-1 (Q23 pseudovirus) | TZM-bl | - | < 10 | 140.10 ± 17.13 | > 14 |

| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 13.80 ± 1.70 | 140.10 ± 17.13 | 10.2 | |

| 5h | HIV-1 (Q23 pseudovirus) | TZM-bl | - | < 10 | 142.30 ± 13.24 | > 14.2 |

| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 6.31 ± 0.31 | 142.30 ± 13.24 | 22.5 | |

| Lersivirine | HIV-1 RT | Enzyme Assay | Data not available | Data not available | Data not available | Data not available |

| Nevirapine (NVP) | HIV-1 (Q23 pseudovirus) | TZM-bl | - | 0.11 ± 0.04 | > 100 | > 909 |

Note: Data is compiled from the cited literature and may have been generated under different experimental conditions.

Key SAR Observations:

-

Substitution at the Phenyl Ring: The nature of substituents on the phenyl rings attached to the pyrazole core significantly influences antiviral activity. Electron-withdrawing or lipophilic groups can enhance potency.[5]

-

Linker between Pyrazole and Phenyl Rings: The linker connecting the pyrazole and phenyl moieties can be modified to optimize activity. For instance, replacing a diazenyl group with an aminomethylene group has been shown to be a successful strategy.[5]

-

Derivatization to Reduce Cytotoxicity: The conversion of cytotoxic precursors, such as 3-benzoylbenzofurans, into pyrazole derivatives generally leads to a decrease in cytotoxicity, thereby improving the therapeutic index.[4][12]

Clinical Development of Pyrazole-Based HIV Inhibitors

The clinical development of pyrazole-based HIV inhibitors has shown significant promise.

-

Lersivirine: This pyrazole derivative was a potent NNRTI that reached Phase III clinical trials. However, its development was discontinued due to a lack of improved efficacy over existing antiretroviral drugs.[8]

-

Lenacapavir (GS-6207): This first-in-class, long-acting HIV-1 capsid inhibitor, which contains a pyrazole scaffold, has been a major breakthrough.[4] It has received FDA approval for the treatment of multi-drug resistant HIV-1 infection.[4] Clinical trials have demonstrated that lenacapavir, administered subcutaneously every six months, can maintain high rates of virologic suppression in heavily treatment-experienced patients.[9] Furthermore, it has shown high efficacy as a pre-exposure prophylaxis (PrEP) agent in clinical trials.[5]

Conclusion

Pyrazole-based compounds represent a versatile and highly promising class of HIV inhibitors. Their synthetic accessibility, favorable pharmacological properties, and diverse mechanisms of action make them attractive candidates for further drug development. The successful clinical translation of lenacapavir underscores the potential of the pyrazole scaffold in addressing the ongoing challenges of HIV treatment and prevention, including drug resistance and the need for long-acting therapeutic options. Continued exploration of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the discovery of even more potent and effective anti-HIV agents in the future.

References

- 1. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 2. Pyrazole Containing Anti-HIV Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Aminopyrazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful and promising therapeutic agents. Its remarkable versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological properties and the targeting of a diverse array of biological entities. This technical guide provides an in-depth exploration of the role of aminopyrazoles, with a particular focus on their application as kinase inhibitors in oncology and immunology. We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Introduction to Aminopyrazoles

Aminopyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms and an amino group. The position of the amino group (C3, C4, or C5) significantly influences the molecule's chemical properties and biological activity, giving rise to distinct classes of compounds with unique therapeutic applications.[1][2] The aminopyrazole core serves as an excellent bioisostere for other heterocyclic systems and can engage in crucial hydrogen bonding interactions with protein targets, a key feature in its success as a pharmacophore.[3]

A significant number of approved drugs and clinical candidates are built upon the aminopyrazole scaffold, highlighting its importance in drug discovery.[4] These compounds have demonstrated efficacy against a range of diseases, most notably as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory disorders.[4][5]

Aminopyrazoles as Potent Kinase Inhibitors

The aminopyrazole moiety has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors. The nitrogen atoms of the pyrazole ring and the appended amino group can form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for this class of inhibitors.[3] This interaction provides a strong anchor for the molecule, allowing for various substituents to be introduced to explore other regions of the ATP-binding site, thereby tuning potency and selectivity.

This guide will focus on three prominent examples of aminopyrazole-based kinase inhibitors that have made a significant clinical impact:

-

Pirtobrutinib (Jaypirca™): A highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), approved for the treatment of mantle cell lymphoma.[1]

-

AT7519: A multi-cyclin-dependent kinase (CDK) inhibitor that has been investigated in numerous clinical trials for various cancers.[3]

-

Crizotinib (Xalkori®): A potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer.

Quantitative Data on Aminopyrazole Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following tables summarize the in vitro IC50 values for our selected aminopyrazole-based inhibitors against their primary kinase targets.

| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |

| Pirtobrutinib (LOXO-305) | BTK (Wild-Type) | 5.69 | [6] |

| AT7519 | CDK1/cyclin B | 210 | [4][7] |

| CDK2/cyclin A | 47 | [4][7] | |

| CDK4/cyclin D1 | 100 | [4][7] | |

| CDK5/p25 | 13 | [4][7] | |

| CDK6/cyclin D3 | 170 | [4][7] | |

| CDK9/cyclin T | <10 | [4] | |

| Crizotinib | ALK | ~24 - 50 | [8][9] |

| ROS1 | ~50 | [9] | |

| Aminopyrazole Series | JAK1 | 3.4 | [10] |

| JAK2 | 2.2 | [10] | |

| JAK3 | 3.5 | [10] | |

| 5-amino-1H-pyrazole-4-carboxamide Series | FGFR1 | 46 | [11] |

| FGFR2 | 41 | [11] | |

| FGFR3 | 99 | [11] | |

| FGFR2 V564F | 62 | [11] |

Table 1: In Vitro Inhibitory Activity of Selected Aminopyrazole-Based Kinase Inhibitors.

Signaling Pathways Modulated by Aminopyrazole Inhibitors

To understand the therapeutic effects of these aminopyrazole-based drugs, it is crucial to visualize the signaling pathways they inhibit. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Pirtobrutinib, AT7519, and Crizotinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Pirtobrutinib targets BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Pirtobrutinib.

Cyclin-Dependent Kinase 2 (CDK2) and the Cell Cycle

AT7519 is a pan-CDK inhibitor, affecting multiple stages of the cell cycle. Its inhibition of CDK2 is particularly important for the G1/S phase transition.

Caption: CDK2's Role in the Cell Cycle and Inhibition by AT7519.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Crizotinib is a potent inhibitor of the ALK receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive ALK activation and downstream signaling.

Caption: ALK Fusion Protein Signaling and Inhibition by Crizotinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic aminopyrazole kinase inhibitor and for in vitro and cell-based kinase inhibition assays.

General Synthesis of a 4-Substituted-3-aminopyrazole Kinase Inhibitor

This protocol outlines a common synthetic route to aminopyrazole-based kinase inhibitors, often involving a key Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of an aminopyrazole kinase inhibitor.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

-